molecular formula C11H22O3Si B13897756 (R)-ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate

(R)-ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate

Cat. No.: B13897756
M. Wt: 230.38 g/mol
InChI Key: QSIIYQGIMJQZNE-UHFFFAOYSA-N
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Description

Methyl 1-[tert-butyl(dimethyl)silyl]oxycyclopropane-1-carboxylate is an organosilicon compound that features a cyclopropane ring substituted with a tert-butyl(dimethyl)silyl group and a carboxylate ester

Scientific Research Applications

Methyl 1-[tert-butyl(dimethyl)silyl]oxycyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for methyl 1-[tert-butyl(dimethyl)silyl]oxycyclopropane-1-carboxylate primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This protection is achieved through the formation of a stable silyl ether, which can be selectively cleaved under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[tert-butyl(dimethyl)silyl]oxycyclopropane-1-carboxylate is unique due to its balance of stability and reactivity. The tert-butyl(dimethyl)silyl group provides sufficient steric protection while being relatively easy to remove under mild conditions .

Properties

IUPAC Name

methyl 1-[tert-butyl(dimethyl)silyl]oxycyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3Si/c1-10(2,3)15(5,6)14-11(7-8-11)9(12)13-4/h7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIIYQGIMJQZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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